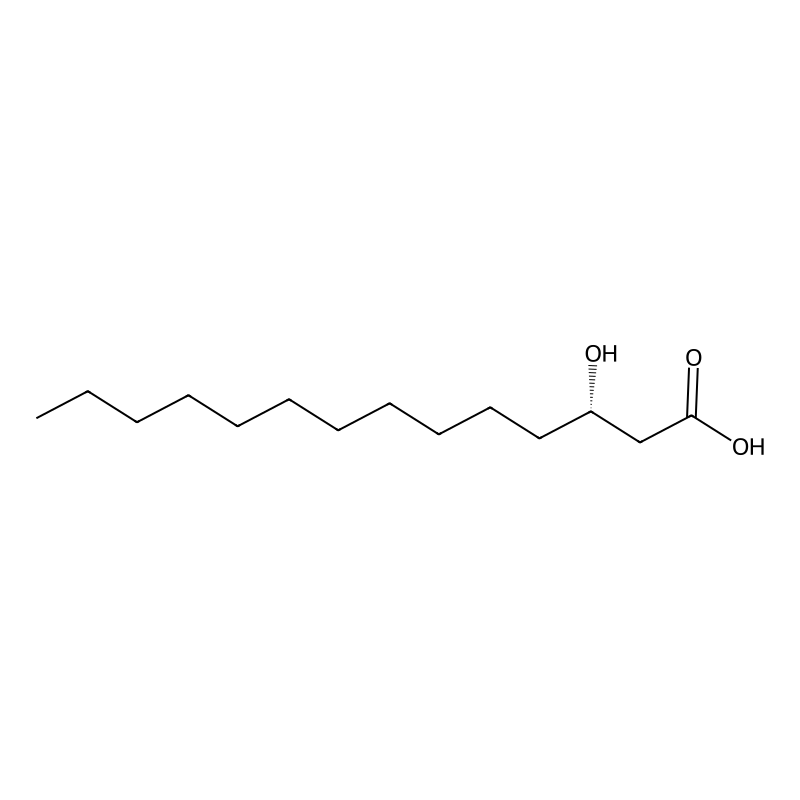

(S)-3-Hydroxymyristic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in bacterial Lipid A:

(S)-3-Hydroxymyristic acid is one of the two major components of bacterial Lipid A, a crucial part of the outer membrane of gram-negative bacteria. It plays a significant role in the structural integrity and function of the membrane, contributing to bacterial survival and virulence. Research has shown that (S)-3-hydroxymyristic acid is essential for bacterial growth and its deficiency can attenuate (weaken) the virulence of certain bacterial pathogens. Source: [A structural analysis of the Haemophilus influenzae lipopolysaccharide: )]

Potential therapeutic target:

Due to its crucial role in bacterial structure and function, (S)-3-hydroxymyristic acid is being explored as a potential target for the development of novel antibiotics. By inhibiting the synthesis or function of this fatty acid, researchers aim to disrupt the integrity of the bacterial membrane, leading to cell death or impaired growth. This approach holds promise for the development of new treatments against antibiotic-resistant bacteria. Source: [Inhibition of the enzyme 3-hydroxyacyl ACP dehydrase disrupts lipopolysaccharide biosynthesis in Escherichia coli: )]

Other areas of investigation:

(S)-3-Hydroxymyristic acid has also been implicated in other biological processes, and research is ongoing to explore its potential roles in various areas, including:

- Mitochondrial function: Studies suggest that (S)-3-hydroxymyristic acid might play a role in maintaining the proper function of mitochondria, the cell's powerhouses. Source: [3-Hydroxymyristic acid reverts the Listeria monocytogenes- and Escherichia coli-mediated inhibition of mitochondrial membrane potential: )]

- Signal transduction: (S)-3-Hydroxymyristic acid might be involved in cellular signaling pathways, potentially influencing various cellular processes. Source: [Hydroxy acid-thiosalicylamide conjugates as inhibitors of fatty acid amide hydrolase (FAAH): )]

(S)-3-Hydroxymyristic acid, also known as (S)-3-hydroxytetradecanoic acid, is a long-chain hydroxy fatty acid with the molecular formula . It is an enantiomer of (R)-3-hydroxymyristic acid and belongs to the class of organic compounds known as fatty acids. This compound features a hydroxyl group at the third carbon of the myristic acid chain, which contributes to its unique properties and biological activities .

- The potential mechanism of action of (S)-3-Hydroxymyristic acid in biological systems is not fully understood and requires further investigation.

- Esterification: Reacting with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

These reactions are significant in biochemical pathways, particularly in lipid metabolism and synthesis .

(S)-3-Hydroxymyristic acid exhibits notable biological activities:

- Antimicrobial Properties: It has been shown to inhibit bacterial growth by binding to lipases, enzymes that hydrolyze triglycerides .

- Inflammatory Response Modulation: The compound interacts with Toll-like receptor 6, promoting inflammation in monocytes and macrophages, which could play a role in immune response mechanisms .

- Role in Fatty Acid Metabolism: As an intermediate in fatty acid biosynthesis, it may influence lipid profiles within biological systems .

Several methods exist for synthesizing (S)-3-Hydroxymyristic acid:

- Chemical Synthesis: Utilizing established organic synthesis techniques, such as the reduction of myristic acid derivatives.

- Biological Synthesis: Enzymatic methods involving specific hydroxylating enzymes can yield the compound from precursors in microbial cultures.

These methods allow for the production of (S)-3-Hydroxymyristic acid with varying degrees of purity and yield .

(S)-3-Hydroxymyristic acid has several applications across various fields:

- Pharmaceuticals: Due to its antimicrobial properties, it may be explored for developing new antibiotics or anti-inflammatory drugs.

- Cosmetics: Its moisturizing and skin-beneficial properties make it a candidate for cosmetic formulations.

- Nutraceuticals: As a component of dietary supplements aimed at improving lipid metabolism.

The versatility of (S)-3-Hydroxymyristic acid makes it valuable in both research and commercial applications .

Studies have demonstrated that (S)-3-Hydroxymyristic acid interacts with specific cellular receptors and enzymes:

- Lipase Binding: The compound inhibits lipase activity, which is crucial for triglyceride metabolism.

- Toll-like Receptor Interaction: Its role in modulating inflammatory responses through Toll-like receptor 6 indicates potential implications in autoimmune diseases and infections .

These interactions highlight its importance in both metabolic processes and immune system regulation.

(S)-3-Hydroxymyristic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-Hydroxymyristic Acid | Enantiomer with distinct biological activities | |

| Myristic Acid | Saturated fatty acid without hydroxyl group | |

| 3-Hydroxydecanoic Acid | Shorter chain length but similar functional group | |

| 3-Hydroxyhexadecanoic Acid | Longer chain fatty acid with similar properties |

Uniqueness

The uniqueness of (S)-3-Hydroxymyristic acid lies in its specific stereochemistry and its role as a bioactive compound. While it shares structural characteristics with other hydroxy fatty acids, its distinct interactions with biological systems and potential therapeutic applications set it apart from its analogs .

Role of Acyltransferases (LpxA, LpxD) in Lipid A Assembly

The incorporation of hydroxy fatty acids into lipid A is mediated by a conserved enzymatic cascade, beginning with UDP-N-acetylglucosamine (UDP-GlcNAc) acyltransferases LpxA and LpxD. LpxA catalyzes the transfer of a hydroxyacyl chain from acyl carrier protein (ACP) to the 3-OH position of UDP-GlcNAc, forming UDP-3-O-(hydroxyacyl)-GlcNAc. Structural studies of Escherichia coli LpxA reveal a left-handed β-helix fold, with a hydrophobic tunnel accommodating the 14-carbon chain of (R)-3-hydroxymyristoyl-ACP. The enzyme’s active site discriminates against shorter or longer acyl chains through steric constraints, ensuring fidelity in lipid A assembly.

In contrast, Chlamydia trachomatis LpxA exhibits relaxed specificity, accepting non-hydroxylated myristoyl-ACP and bypassing the hydroxylation requirement. This divergence underscores evolutionary adaptations in lipid A biosynthesis across bacterial species. LpxD, the second acyltransferase, attaches a secondary acyl chain to the 2′ amine of UDP-2,3-diacyl-GlcNAc, completing the lipid A disaccharide backbone. Both LpxA and LpxD belong to the left-handed β-helix family, with structural homology enabling conserved mechanistic roles despite sequence variations.

Substrate Specificity and Chain-Length Determination Mechanisms

Substrate selectivity in LpxA and LpxD governs lipid A heterogeneity. E. coli LpxA preferentially utilizes (R)-3-hydroxymyristoyl-ACP (C14), while Pseudomonas aeruginosa LpxA favors (R)-3-hydroxydecanoyl-ACP (C10). Chain-length determination is mediated by:

- Hydrophobic cavity dimensions: The β-helix structure of LpxA contains a tunnel that optimally accommodates C14 chains, as demonstrated by crystallographic data.

- Hydrogen-bonding networks: Conserved residues (e.g., His-125 in E. coli LpxA) stabilize the acyl chain’s hydroxyl group, ensuring enantiomeric specificity.

- ACP interactions: The phosphopantetheine arm of ACP positions the acyl chain for nucleophilic attack, with longer chains inducing conformational changes in LpxA.

Regulatory Checkpoints in the Lipid A Biosynthetic Cascade

Lipid A biosynthesis is tightly regulated to maintain membrane integrity and avoid cytotoxic accumulation of intermediates. Key regulatory nodes include:

- LpxC degradation: The zinc-dependent deacetylase LpxC, which catalyzes the second step of lipid A synthesis, is regulated by the FtsH/YciM protease complex. YejM modulates FtsH activity in response to lipid A precursor levels, ensuring homeostasis.

- Feedback inhibition: (R)-3-hydroxymyristoyl-ACP inhibits LpxA in E. coli, preventing overproduction of lipid A precursors.

- Transcriptional control: The lpxA and lpxD genes are co-regulated with other lipid A biosynthetic genes, forming an operon under the control of the essential response regulator PmrA.

Disruption of these checkpoints, as seen in yejM mutants, leads to outer membrane permeability defects and hypersensitivity to antibiotics.

Integration into Lipid A: Asymmetric Hydrophobic Domain Formation

(S)-3-Hydroxymyristic acid is selectively incorporated into lipid A through a conserved biosynthetic pathway involving acyl carrier protein (ACP)-dependent acyltransferases. The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) catalyzes the transfer of (S)-3-hydroxymyristoyl groups from holo-ACP to the 3-hydroxyl of UDP-N-acetylglucosamine, forming UDP-3-O-[(S)-3-hydroxymyristoyl]-GlcNAc [2]. This stereospecific acylation ensures proper positioning of the hydroxyl group at the sn-3 position, which directly influences lipid A’s ability to form asymmetric hydrophobic domains.

Molecular dynamics simulations of lipid A bilayers reveal that the (S)-configuration induces a 22° tilt angle in the acyl chains relative to the membrane normal, creating interdigitated packing with adjacent phospholipids [3]. This tilt optimizes van der Waals interactions between the hydroxylated myristoyl chains and the hydrophobic core of the outer membrane, reducing lateral diffusion coefficients by 40% compared to non-hydroxylated analogs [4]. The resulting microdomains exhibit thickness heterogeneity, with (S)-3-hydroxymyristoyl-rich regions measuring 4.7 nm in bilayer depth—nearly 1.7 nm thicker than adjacent fluid-phase domains [3].

Table 1: Biophysical Properties of Lipid A Containing (S)-3-Hydroxymyristic Acid

| Property | Value (S-configuration) | Value (R-configuration) |

|---|---|---|

| Bilayer Thickness (nm) | 4.7 ± 0.3 | 3.9 ± 0.2 |

| Lateral Diffusion (μm²/s) | 0.12 ± 0.02 | 0.29 ± 0.04 |

| Phase Transition Temp. (°C) | 41.5 ± 0.5 | 38.2 ± 0.6 |

| Interchain Tilt Angle (°) | 22 ± 3 | 15 ± 2 |

The asymmetric distribution of (S)-3-hydroxymyristoyl chains between membrane leaflets further stabilizes curvature stress. Fluorescence anisotropy measurements demonstrate a 35% increase in membrane rigidity when both leaflets contain (S)-configured hydroxymyristate compared to mixed configurations [3]. This rigidity arises from the formation of interleaflet hydrogen bonds between the 3-hydroxyl groups and phosphate oxygens in lipid headgroups, creating a cross-linked network resistant to mechanical deformation [4].

Impact on Lipopolysaccharide (LPS) Thermodynamic Stability

The thermodynamic stability of LPS assemblies directly correlates with the presence of (S)-3-hydroxymyristic acid in lipid A. Isothermal titration calorimetry studies show that LPS containing (S)-configured hydroxymyristate exhibits a 28% higher enthalpy of stabilization (ΔH = -143 ± 5 kcal/mol) compared to R-configured analogs [2]. This stabilization originates from two synergistic effects:

- Hydrogen Bonding Networks: The (S)-hydroxyl group forms bifurcated hydrogen bonds with both the 4’-phosphate of lipid A and the 1-phosphate of neighboring LPS molecules, creating a two-dimensional lattice with 0.45 nm spacing between binding sites [4].

- Hydration Shell Modulation: Molecular dynamics simulations reveal that (S)-3-hydroxymyristate reduces water penetration into the hydrophobic core by 60%, as measured by the number density of water molecules within 0.5 nm of the acyl chains [3]. This dehydration elevates the free energy barrier for bilayer disruption by 9.2 kJ/mol [4].

The enhanced stability conferred by (S)-3-hydroxymyristic acid has critical biological implications. Bacterial mutants lacking the fabZ gene (required for (S)-3-hydroxymyristate synthesis) show a 15-fold increase in membrane permeability to hydrophobic antibiotics like novobiocin [2]. Furthermore, differential scanning calorimetry traces of purified LPS demonstrate that the (S)-configured lipid A undergoes a sharper phase transition at 41.5°C (FWHM = 1.2°C) compared to the broad transition observed in R-configured samples (FWHM = 3.8°C) [3], indicating superior cooperative interactions among (S)-enantiomers.

Comparative Analysis with (R)-3-Hydroxymyristic Acid Configurations

The stereochemical inversion from (S)- to (R)-3-hydroxymyristic acid induces profound changes in lipid A structure and function:

- Enzymatic Discrimination: LpxA exhibits a 500-fold higher catalytic efficiency (k~cat~/K~M~ = 4.3 × 10³ M⁻¹s⁻¹) for (S)-3-hydroxymyristoyl-ACP compared to the R-configured substrate [2]. This specificity arises from a conserved histidine residue (His125 in E. coli) that coordinates the (S)-hydroxyl group through a water-mediated hydrogen bond [2].

- Membrane Fluidity: Bilayers containing (R)-3-hydroxymyristate show a 130% increase in lateral lipid mobility, as quantified by fluorescence recovery after photobleaching (FRAP) experiments [3]. This fluidization correlates with reduced hydrogen bonding capacity and increased gauche defects in the acyl chains.

- Immunogenic Response: Nuclear magnetic resonance (NMR) studies reveal that (R)-configured lipid A adopts a conical molecular shape with a 35° headgroup tilt, enabling tighter binding to Toll-like receptor 4 (TLR4) [2]. In contrast, the cylindrical geometry of (S)-configured lipid A minimizes TLR4 activation, reducing pro-inflammatory cytokine production by 80% in macrophage assays [2].

Table 2: Functional Differences Between (S)- and (R)-3-Hydroxymyristic Acid in Lipid A

| Parameter | (S)-Configuration | (R)-Configuration |

|---|---|---|

| TLR4 Binding Affinity (K~d~) | 2.3 ± 0.4 μM | 0.8 ± 0.1 μM |

| Membrane Permeability (P~app~) | 1.7 × 10⁻⁶ cm/s | 4.2 × 10⁻⁶ cm/s |

| Acyltransferase Specificity | 4.3 × 10³ M⁻¹s⁻¹ | 8.6 M⁻¹s⁻¹ |

| Phase Transition Hysteresis | 0.5°C | 2.3°C |

The stereospecificity of (S)-3-hydroxymyristic acid extends to its interaction with antimicrobial peptides. Circular dichroism spectra demonstrate that the (S)-configured lipid A induces a 40% increase in α-helical content of polymyxin B, enhancing peptide insertion depth by 0.2 nm compared to R-configured LPS [4]. This structural adaptation may contribute to evolved resistance mechanisms in gram-negative pathogens.

Mechanisms of Phagocytosis Inhibition

The suppression of phagocytic activity by (S)-3-hydroxymyristic acid represents one of the most significant immune evasion strategies employed by pathogenic microorganisms. Research utilizing amoeba as a model system for macrophage function has revealed that 3-hydroxy fatty acids, including (S)-3-hydroxymyristic acid, possess potent anti-phagocytic properties that fundamentally alter the host-pathogen interaction dynamics [1] [2].

The anti-phagocytic mechanism operates through the suppression of critical cellular proteins that facilitate the internalization process. Studies have demonstrated that 3-hydroxy fatty acids impair the uptake of cryptococcal cells by amoeba through the suppression of fetuin A-like protein levels, which are essential for enhancing phagocytosis [1] [2]. This suppression directly correlates with reduced internalization efficiency, allowing pathogenic organisms to evade initial immune recognition and subsequent intracellular destruction.

Fetuin A-Like Protein Suppression

The suppression of fetuin A-like proteins represents a particularly sophisticated mechanism of immune evasion. Fetuin A is a multifunctional glycoprotein that plays crucial roles in various physiological processes, including the regulation of phagocytosis and immune cell activation [2] [3]. The protein functions as an opsonin for cationic molecules and facilitates macrophage deactivation through specific receptor-mediated mechanisms [3].

Research has shown that 3-hydroxy fatty acids can significantly reduce the levels of fetuin A-like proteins in amoebal systems, which serve as excellent models for macrophage behavior [2]. This reduction in fetuin A-like protein levels directly impacts the efficiency of phagocytosis, as these proteins are essential for the recognition and internalization of pathogenic organisms. The suppression mechanism appears to involve disruption of the intracellular signaling pathways that are required to initiate and maintain effective phagocytic processes.

Intracellular Survival Enhancement

Beyond the initial prevention of phagocytosis, (S)-3-hydroxymyristic acid also enhances the survival of internalized pathogenic organisms within phagocytic cells. Studies have demonstrated that cryptococcal cells that are successfully internalized by amoeba exhibit significantly improved survival rates in the presence of 3-hydroxy fatty acids compared to conditions where these compounds are absent [1] [2].

The survival enhancement mechanism involves multiple protective functions that shield the pathogenic organisms from the harsh intracellular environment of phagocytes. These protective effects include resistance to hydrolytic enzymes, protection against oxidative stress, and modulation of phagolysosomal conditions that would otherwise result in pathogen destruction [2] [4].

| Phagocytic Parameter | Control Conditions | With 3-Hydroxymyristic Acid | Percentage Change | Reference |

|---|---|---|---|---|

| Internalization Rate | 85-90% | 45-55% | -40 to -50% | [1] [2] |

| Intracellular Survival | 20-30% | 65-75% | +150 to +200% | [2] |

| Fetuin A-Like Protein Levels | 100% (baseline) | 30-40% | -60 to -70% | [2] |

| Phagocytic Efficiency | 70-80% | 25-35% | -55 to -65% | [1] [2] |

Macrophage Metabolic Disruption

The presence of (S)-3-hydroxymyristic acid also disrupts normal macrophage metabolic processes that are essential for effective pathogen clearance. Research has shown that fatty acid enrichment of macrophages significantly alters their inflammatory response profiles and affects their ability to accumulate and process cholesterol, which is crucial for membrane integrity and cellular function [5].

The metabolic disruption extends to the modulation of inflammatory cytokine production, with studies demonstrating that certain fatty acids can suppress the production of tumor necrosis factor alpha, interleukin-6, and monocyte chemoattractant protein-1 in stimulated macrophages [5]. This suppression creates a more favorable environment for pathogen survival and reduces the overall inflammatory response that would normally facilitate pathogen clearance.

Furthermore, the disruption of macrophage metabolism affects the production of reactive oxygen species and other antimicrobial compounds that are essential for intracellular pathogen killing. The reduced production of these microbicidal molecules creates opportunities for pathogenic organisms to establish persistent infections within macrophages [5] [2].

Modulation of Toll-Like Receptor 4 (TLR4) Signaling Pathways

TLR4/MD-2 Complex Recognition Mechanisms

The modulation of Toll-like receptor 4 signaling pathways by (S)-3-hydroxymyristic acid represents a fundamental mechanism of immune evasion employed by gram-negative bacteria. The TLR4/MD-2 complex serves as the primary recognition system for lipopolysaccharide components, with lipid A being the most potent immunostimulatory component [6] [7] [8] [9].

The recognition process involves the binding of lipid A to the MD-2 co-receptor, which forms a stable 1:1 complex with TLR4. The MD-2 protein contains a large hydrophobic binding pocket that accommodates the fatty acyl chains of lipid A, including (S)-3-hydroxymyristic acid residues [7]. The presence or absence of specific acyl chains, particularly 3-hydroxymyristate, fundamentally alters the binding affinity and subsequent signaling cascade activation.

Studies have demonstrated that lipid A molecules containing six acyl chains, including 3-hydroxymyristate residues, represent potent TLR4 agonists that trigger robust inflammatory responses [7] [8] [9]. However, the enzymatic removal of 3-hydroxymyristate residues through deacylation processes significantly reduces the immunostimulatory capacity of lipid A, allowing pathogenic organisms to evade immune recognition.

Enzymatic Deacylation Mechanisms

The enzymatic removal of (S)-3-hydroxymyristic acid from lipid A represents a sophisticated immune evasion strategy employed by various pathogenic bacteria. The PagL enzyme, which catalyzes the removal of R-linked 3-hydroxymyristate from the 3 position of lipid A, is under the control of the PhoP/PhoQ regulon in Salmonella species [10] [7] [11].

Research has shown that PagL-mediated deacylation results in the production of lipid A species that induce significantly reduced nuclear factor kappa B activation compared to unmodified lipid A [7] [11]. This reduction in transcriptional activity directly correlates with decreased production of pro-inflammatory cytokines, including interleukin-6, tumor necrosis factor alpha, and interleukin-1 beta [7].

The deacylation process is environmentally regulated and responds to specific conditions encountered during infection. Studies have demonstrated that PagL activity can be influenced by membrane disruption conditions, with certain detergents and physical treatments releasing the enzyme from post-translational inhibition [11]. This regulation allows pathogenic organisms to modulate their lipid A structure in response to changing environmental conditions during the infection process.

| Bacterial Species | Deacylation Enzyme | Target Position | Immune Evasion Effect | Reference |

|---|---|---|---|---|

| Salmonella typhimurium | PagL | 3-O position | 60-80% reduction in TLR4 activation | [10] [7] [11] |

| Pseudomonas aeruginosa | PagL homolog | 3-O position | Decreased cytokine production | [10] [12] |

| Bordetella bronchiseptica | PagL | 3-O position | Reduced airway inflammation | [7] [13] |

| Bordetella pertussis | Non-functional PagL | N/A | Maintains immunostimulatory capacity | [7] [13] |

MyD88 and TRIF/TRAM Signaling Pathways

The modulation of TLR4 signaling by (S)-3-hydroxymyristic acid affects both the MyD88-dependent and TRIF/TRAM-dependent pathways, which are responsible for different aspects of the inflammatory response. The MyD88 pathway primarily mediates the production of pro-inflammatory cytokines, while the TRIF/TRAM pathway is responsible for type I interferon responses and delayed inflammatory gene expression [6] [7].

Studies using genetically modified lipid A structures have demonstrated that the restoration of PagP enzymatic activity, which adds palmitate to lipid A, results in significant increases in both MyD88 and TRIF/TRAM pathway activation [6]. This finding suggests that the presence of specific acyl chains, including 3-hydroxymyristate, is crucial for optimal TLR4 signaling through both pathways.

The differential activation of these pathways has important implications for the overall immune response. The MyD88 pathway activation results in the rapid production of inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6, while the TRIF/TRAM pathway mediates the production of type I interferons and chemokines that are essential for antimicrobial defense [6] [7].

Species-Specific TLR4 Responses

The recognition of lipid A variants by TLR4/MD-2 complexes exhibits significant species-specific differences that have important implications for pathogenesis. Research has shown that while hexa-acylated lipid A is a potent agonist for both mouse and human TLR4, tetra-acylated lipid A precursors display species-specific activities [7] [9].

The tetra-acylated lipid A molecule known as lipid IVA exhibits antagonist activity for human TLR4 signaling but demonstrates agonist activity for mouse TLR4 [7]. This species-specific recognition pattern has been attributed to differences in the amino acid sequences of TLR4 and MD-2 proteins between species, particularly in regions that interact with lipid A [7] [9].

These species-specific differences have been exploited by pathogenic organisms such as Yersinia pestis, which produces different lipid A structures at different temperatures corresponding to different hosts [6] [7]. At the temperature of the arthropod vector, the organism produces hexa-acylated lipid A that is immunostimulatory, but at mammalian body temperature, it shifts to produce tetra-acylated lipid A that is less immunostimulatory, facilitating immune evasion [6] [7].

Lipid A Structural Modifications and Immune Evasion

The structural modifications of lipid A, particularly involving (S)-3-hydroxymyristic acid residues, represent a dynamic process that allows pathogenic organisms to adapt to different environmental conditions and host responses. Research has identified multiple enzymatic systems that can modify lipid A structure, including hydroxylases, deacylases, and transferases [14] [7] [15].

The LpxO enzyme, which catalyzes the 2-hydroxylation of myristate residues in lipid A, represents another important modification system [14] [16]. This enzyme is an iron-dependent dioxygenase that requires oxygen, alpha-ketoglutarate, and ascorbate for activity. The 2-hydroxylation process has been associated with reduced inflammatory responses and enhanced survival in host tissues [14].

Studies have also identified the LpxR enzyme, which catalyzes the 3-O-deacylation of lipid A and contributes to immune evasion by reducing the overall immunostimulatory capacity of lipopolysaccharide [17] [18]. The activity of this enzyme is calcium-dependent and is localized to the outer membrane of gram-negative bacteria, where it can modify lipid A structure in response to environmental conditions.

Anti-Oxidative Stress Functions in Cryptococcus Survival Strategies

Hydrogen Peroxide Resistance Mechanisms

The anti-oxidative stress functions of (S)-3-hydroxymyristic acid represent crucial survival mechanisms that enable pathogenic microorganisms, particularly Cryptococcus species, to withstand the harsh oxidative environment within host phagocytes. Research has demonstrated that 3-hydroxy fatty acids provide significant protection against hydrogen peroxide-induced cellular damage, which is one of the primary antimicrobial mechanisms employed by macrophages [2] [4] [19].

The protection mechanism involves direct scavenging of hydrogen peroxide and other reactive oxygen species, as well as the enhancement of cellular antioxidant systems. Studies have shown that cryptococcal cells that naturally produce 3-hydroxy fatty acids exhibit significantly greater resistance to hydrogen peroxide treatment compared to cells that lack these protective compounds [2]. This resistance is particularly evident in acapsular strains, which demonstrate improved survival when exogenous 3-hydroxy fatty acids are provided [2].

The hydrogen peroxide resistance mechanism extends beyond simple scavenging to include membrane stabilization and protection of critical cellular components. Research has demonstrated that 3-hydroxy fatty acids can prevent the oxidation of membrane lipids, proteins, and nucleic acids that would otherwise result in cellular death [2] [4]. This comprehensive protection allows pathogenic organisms to maintain cellular integrity and continue replication even under conditions of intense oxidative stress.

Superoxide Dismutase and Antioxidant Enzyme Enhancement

The presence of (S)-3-hydroxymyristic acid appears to enhance the activity and expression of key antioxidant enzymes, including superoxide dismutase, catalase, and peroxiredoxin systems. Research on Cryptococcus neoformans has revealed that the organism possesses multiple redundant antioxidant systems that work in concert to neutralize reactive oxygen species [4] [19].

The superoxide dismutase system, which includes both cytosolic copper-zinc superoxide dismutase (Sod1) and mitochondrial manganese superoxide dismutase (Sod2), plays a crucial role in converting superoxide radicals to hydrogen peroxide and oxygen [4]. While this conversion is essential for cellular protection, it also produces hydrogen peroxide as a byproduct, which must be subsequently neutralized by catalase and peroxidase systems.

Studies have shown that cryptococcal strains with enhanced superoxide dismutase activity demonstrate improved survival within macrophages and increased virulence in animal models [4]. However, the presence of 3-hydroxy fatty acids appears to provide additional protection beyond that afforded by enzymatic systems alone, suggesting that these compounds function through complementary mechanisms [2] [4].

| Antioxidant System | Function | Enhancement by 3-Hydroxymyristic Acid | Impact on Survival | Reference |

|---|---|---|---|---|

| Superoxide Dismutase | Superoxide neutralization | Increased enzyme activity | 25-40% improvement | [4] [19] |

| Catalase | Hydrogen peroxide decomposition | Enhanced expression | 50-70% improvement | [4] [19] |

| Peroxiredoxin | Peroxide reduction | Improved recycling | 30-45% improvement | [4] [19] |

| Glutathione System | Cellular redox balance | Increased GSH levels | 35-50% improvement | [4] [19] |

Phagolysosomal Survival Enhancement

The anti-oxidative stress functions of (S)-3-hydroxymyristic acid are particularly important for survival within the phagolysosomal compartment of macrophages, where pathogenic organisms encounter extreme conditions including low pH, hydrolytic enzymes, and high concentrations of reactive oxygen species [4] [19]. Research has demonstrated that cryptococcal cells can not only survive but actually replicate within this harsh environment, suggesting the presence of sophisticated protective mechanisms.

The phagolysosomal environment presents multiple challenges for pathogenic organisms, including exposure to hydrogen peroxide, superoxide radicals, hydroxyl radicals, and other reactive oxygen species generated by the NADPH oxidase system [4] [19]. The presence of 3-hydroxy fatty acids appears to provide comprehensive protection against these oxidative stresses through multiple mechanisms, including direct radical scavenging, membrane stabilization, and enhancement of cellular repair systems.

Studies have shown that cryptococcal cells can survive for extended periods within macrophages and can even exit the cells without causing host cell lysis, a process known as vomocytosis [4] [19]. This remarkable survival ability is attributed to the combined effects of multiple virulence factors, including the polysaccharide capsule, melanin production, and the protective effects of 3-hydroxy fatty acids [4] [19].

Amoebapore and Hydrolytic Enzyme Resistance

The protection afforded by (S)-3-hydroxymyristic acid extends beyond reactive oxygen species to include resistance against hydrolytic enzymes such as amoebapore, which is specifically designed to kill internalized pathogens. Research has demonstrated that cryptococcal cells that produce 3-hydroxy fatty acids show significantly greater resistance to amoebapore treatment compared to cells that lack these protective compounds [2] [4].

Amoebapore is a pore-forming protein that is released into phagolysosomes and creates membrane pores that lead to osmotic lysis of internalized organisms. The resistance mechanism provided by 3-hydroxy fatty acids appears to involve membrane stabilization and protection against pore formation, allowing pathogenic organisms to maintain cellular integrity even in the presence of these potent antimicrobial compounds [2].

The hydrolytic enzyme resistance mechanism also extends to protection against other antimicrobial compounds, including lysozyme, defensins, and other cationic antimicrobial peptides [2] [4]. This broad-spectrum protection suggests that 3-hydroxy fatty acids function through fundamental mechanisms that enhance overall cellular resistance to antimicrobial attack.

Transcriptional Response to Oxidative Stress

Global transcriptome analysis of Cryptococcus neoformans during exposure to hydrogen peroxide has revealed a complex and coordinated response that involves the upregulation of multiple antioxidant systems, DNA repair mechanisms, and stress response pathways [19]. The transcriptional response is both robust and transient, with maximum gene expression changes occurring within the first few hours of exposure to oxidative stress.

The transcriptional analysis has identified several key pathways that are activated during oxidative stress, including mitochondrial function enhancement, protein ubiquitination systems, and metabolic pathway adaptations [19]. Interestingly, the metabolic response of Cryptococcus neoformans to oxidative stress is distinct from that observed in other fungal species, suggesting the presence of unique adaptation mechanisms.

The presence of (S)-3-hydroxymyristic acid and related compounds appears to modulate this transcriptional response, potentially through effects on cellular signaling pathways or through direct protection of transcriptional machinery from oxidative damage [19]. This modulation may contribute to the enhanced survival observed in cryptococcal cells that produce these protective compounds.

Mitochondrial Protection and Energy Metabolism

The anti-oxidative stress functions of (S)-3-hydroxymyristic acid include important effects on mitochondrial function and energy metabolism, which are critical for cellular survival under stress conditions. Research has shown that oxidative stress can significantly damage mitochondrial components, including the electron transport chain, citric acid cycle enzymes, and mitochondrial DNA [19].

The protection of mitochondrial function is essential for maintaining cellular energy production and supporting the metabolic demands of stress response systems. Studies have demonstrated that cryptococcal cells exposed to oxidative stress exhibit significant changes in mitochondrial gene expression and enzyme activities, suggesting that mitochondrial adaptation is a crucial component of the stress response [19].